Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. The compound features a piperidine ring attached to a thiazole ring, which is further substituted with a methyl ester and a hydrochloride group. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways . For example, one analog with a piperidine moiety developed a stable hydrophobic interaction with the IKKb catalytic pocket .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
It is known that piperidine derivatives can have a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Thiazole Ring Formation: The thiazole ring is constructed via cyclization reactions involving thioamides and α-haloketones.
Esterification: The carboxylic acid group is esterified using methanol and acid catalysts to form the methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or thiazole derivatives.
Scientific Research Applications
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine derivative with antiviral and anticancer properties.
Uniqueness
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride is unique due to its specific combination of a piperidine ring with a thiazole ring and a methyl ester group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-piperidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPMOVSZLITUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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